molecular formula C17H19FN2O3 B5417756 1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]urea

1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]urea

Cat. No.: B5417756
M. Wt: 318.34 g/mol
InChI Key: AWGKQVYEOLNRSA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]urea is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a urea linkage connecting a 2,5-dimethoxyphenyl group and a 4-fluorophenylethyl group, which imparts specific chemical and physical properties.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-22-14-7-8-16(23-2)15(11-14)20-17(21)19-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGKQVYEOLNRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]urea typically involves the reaction of 2,5-dimethoxyaniline with 4-fluorophenylethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the molecule into its constituent parts.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]urea can be compared with other similar compounds, such as:

    1-(2,5-Dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]urea: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may affect its chemical and biological properties.

    1-(2,5-Dimethoxyphenyl)-3-[2-(4-bromophenyl)ethyl]urea: The presence of a bromine atom can lead to different reactivity and interactions compared to the fluorine-containing compound.

    1-(2,5-Dimethoxyphenyl)-3-[2-(4-methylphenyl)ethyl]urea: The methyl group introduces different steric and electronic effects, influencing the compound’s behavior in reactions and biological systems.

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